Disulfide, bis(2-chloroethyl)
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(2-chloroethyldisulfanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2S2/c5-1-3-7-8-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZUXHZXUFQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SSCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143006 | |
| Record name | Disulfide, bis(2-chloroethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-41-1 | |
| Record name | Bis(2-chloroethyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Disulfide, bis(2-chloroethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(2-chloroethyl)disulfane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Bis(2-chloroethyl) disulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3GQ42HNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Chemical Transformations of Disulfide, Bis 2 Chloroethyl
Contemporary Approaches to Disulfide, bis(2-chloroethyl) Synthesis
The synthesis of Disulfide, bis(2-chloroethyl), a molecule with significant reactivity, has been approached through various chemical strategies. These methods focus on the efficient formation of the disulfide bond and the introduction of the 2-chloroethyl functionalities.
Oxidative Coupling Reactions in Disulfide Bond Formation
The formation of a disulfide bond is a key step in the synthesis of Disulfide, bis(2-chloroethyl). Oxidative coupling of thiols is a common and effective method to achieve this. This process involves the oxidation of two thiol groups to form a disulfide bridge. A variety of oxidizing agents can be employed for this purpose, each with its own advantages and specific reaction conditions.
Common oxidizing agents include:
Oxygen
Hydrogen peroxide
Iodine
Dimethyl sulfoxide (B87167) (DMSO)
Benzoquinones
Industrial production may also utilize metal-containing catalysts or non-material reagents such as electric current, visible light, or microwave irradiation to facilitate the synthesis of disulfides. The general principle of oxidative coupling is the removal of two hydrogen atoms from the sulfhydryl groups of two thiol molecules, leading to the formation of a new sulfur-sulfur bond. The choice of oxidant and reaction conditions is crucial to ensure high yields and minimize side reactions. A solvent-free approach using solid catalysts for selective oxidation has also been explored for disulfide synthesis. smolecule.com
Elucidation of Synthesis Pathways from Precursor Thiols
A primary and direct route to Disulfide, bis(2-chloroethyl) involves the use of 2-chloroethyl mercaptan as the precursor thiol. ontosight.ai The synthesis is achieved through the oxidation of this thiol, which directly yields the desired disulfide.
Another documented synthetic pathway begins with ethylene (B1197577) chlorohydrin and sodium polysulfide. acs.org The reaction of these two compounds results in the formation of a glycol intermediate. This intermediate is then treated with thionyl chloride to yield bis(2-chloroethyl) trisulfide, which can subsequently decompose under heat to form Disulfide, bis(2-chloroethyl). acs.org This multi-step synthesis provides an alternative route to the target molecule, starting from different precursor materials.
The table below summarizes these two primary synthesis pathways from precursor molecules.
| Precursor(s) | Reagent(s) | Key Transformation | Product |
| 2-Chloroethyl mercaptan | Oxidizing agent | Oxidation of thiol groups | Disulfide, bis(2-chloroethyl) |
| Ethylene chlorohydrin, Sodium polysulfide | Thionyl chloride | Formation of glycol intermediate, followed by chlorination and decomposition | Disulfide, bis(2-chloroethyl) |
Continuous Synthesis Methodologies for Scalable Production
For the scalable and safe production of reactive chemical compounds, continuous flow synthesis in microreactors offers significant advantages over traditional batch processes. While specific literature detailing the continuous synthesis of Disulfide, bis(2-chloroethyl) is not prevalent, the principles have been applied to the synthesis of the related compound, bis(2-chloroethyl) sulfide (B99878). mmsl.cz
Microreactor technology provides benefits such as:
Enhanced heat and mass transfer
Improved reaction control and safety
Potential for higher yields and purity
Ease of scalability
In a continuous flow setup, reactants are pumped through a network of microchannels where the reaction occurs. The precise control over reaction parameters, such as temperature, pressure, and residence time, allows for the optimization of the synthesis process. This methodology is particularly suited for reactions that are highly exothermic or involve hazardous reagents. The application of continuous flow technology to the synthesis of Disulfide, bis(2-chloroethyl) could lead to more efficient and safer industrial-scale production.
Derivatization Strategies and Functionalization of the Disulfide, bis(2-chloroethyl) Moiety
The chemical structure of Disulfide, bis(2-chloroethyl), with its reactive disulfide bond and chloroethyl groups, makes it a valuable starting material for the synthesis of a variety of other molecules.
Synthesis of Sulfur-Containing Compounds Utilizing Disulfide, bis(2-chloroethyl) as a Reactive Agent
Disulfide, bis(2-chloroethyl) serves as a versatile reactive agent for the synthesis of various sulfur-containing compounds. a2bchem.com The presence of two electrophilic chloroethyl groups allows for nucleophilic substitution reactions, while the disulfide bond can participate in redox and thiol-disulfide exchange reactions.
One notable application is in the synthesis of thiophene (B33073). In a gas-phase reaction at high temperatures (550–700°C), Disulfide, bis(2-chloroethyl) reacts with acetylene (B1199291) to produce thiophene in yields of up to 45%. researchgate.net This demonstrates its utility in constructing heterocyclic systems.
Furthermore, it is employed as a building block for creating more complex molecules, including thioethers and other disulfides. a2bchem.com Its ability to undergo nucleophilic substitution and oxidative transformations makes it a useful reagent in the preparation of sulfur-rich compounds with potential applications in various fields. a2bchem.com For instance, it can be used in the synthesis of tricyclic dithiolothiazines through reaction with S2Cl2. researchgate.net
The following table provides examples of compounds synthesized using Disulfide, bis(2-chloroethyl) as a reactive agent.
| Reactant(s) | Reaction Type | Product(s) |
| Disulfide, bis(2-chloroethyl), Acetylene | Gas-phase thermolysis | Thiophene |
| Disulfide, bis(2-chloroethyl), Nucleophiles | Nucleophilic substitution | Thioethers, other disulfides |
| Disulfide, bis(2-chloroethyl), S2Cl2 | Cyclization | Tricyclic dithiolothiazines |
Incorporation of Disulfide Functionality into Monomers for Polymer Synthesis
The disulfide bond is a key functional group in the design of advanced polymers, imparting properties such as redox responsiveness and degradability. researchgate.netresearchgate.net Disulfide, bis(2-chloroethyl) can be utilized in the synthesis of monomers that can then be incorporated into polymers through various polymerization techniques.
The general strategy involves modifying the Disulfide, bis(2-chloroethyl) molecule to introduce polymerizable groups, such as vinyl functionalities. These disulfide-containing monomers can then undergo chain-growth polymerization, including free radical polymerization (FRP), atom transfer radical polymerization (ATRP), and ring-opening polymerization (ROP). rsc.orgrsc.org
The incorporation of disulfide linkages into the polymer backbone or as pendant side chains allows for the creation of "smart" materials. nih.gov These polymers can be designed to degrade or release encapsulated contents in response to a reducing environment, a characteristic that is of great interest in fields like drug delivery. The disulfide bonds can be cleaved by reducing agents, leading to the breakdown of the polymer structure. researchgate.net
The table below outlines the approaches for incorporating disulfide functionality into polymers.
| Polymerization Technique | Location of Disulfide Bond | Resulting Polymer Properties |
| Free Radical Polymerization (FRP) | Pendant side-chains | Post-polymerization modification capabilities |
| Ring-Opening Polymerization (ROP) | Polymer backbone | Redox-responsive degradability |
| Ring-Opening Metathesis Polymerization (ROMP) | Polymer backbone | Degradable segments in polyolefins |
Formation of Related Polysulfides (e.g., Trisulfides, Pentasulfides)
The synthesis of higher-order polysulfides, such as trisulfides and pentasulfides, from bis(2-chloroethyl) disulfide is a notable transformation. These conversions are often observed as side reactions in the synthesis of sulfur mustards but can also be achieved through targeted synthetic routes. basicmedicalkey.comdtic.mil
One established method for preparing bis(2-chloroethyl) trisulfide involves a two-step process starting from ethylene chlorohydrin and sodium trisulfide (Na2S3). acs.org The resulting diol, (HOCH2CH2)2S3, is subsequently treated with thionyl chloride (SOCl2) to yield the desired trisulfide. acs.org It is important to note that the pure trisulfide can decompose upon heating, yielding the disulfide. acs.org
Bis(2-chloroethyl) pentasulfide has been identified as a component in the hydrolysis products of Levinstein mustard gas. acs.org The formation of these polysulfides is highly dependent on reaction conditions, particularly temperature and the rate of ethylene addition during the synthesis of sulfur mustard. basicmedicalkey.com Elevated temperatures tend to favor a higher sulfur content in the resulting polysulfide mixture. basicmedicalkey.com The trisulfide itself can react further to incorporate additional sulfur atoms, leading to the formation of the pentasulfide. basicmedicalkey.com
The general synthesis of organic polysulfide polymers often involves the reaction of dichloro aliphatic compounds with an aqueous solution of sodium polysulfide. google.com For example, polyethylene (B3416737) trisulfide can be prepared by reacting 1,2-ethanedithiol (B43112) with elemental sulfur in the presence of a basic catalyst. google.com
Table 1: Synthesis of Bis(2-chloroethyl) Polysulfides
| Product | Reactants | Reagents/Conditions | Reference |
|---|---|---|---|
| Bis(2-chloroethyl) trisulfide | Ethylene chlorohydrin, Sodium trisulfide | Thionyl chloride | acs.org |
| Bis(2-chloroethyl) pentasulfide | Identified in hydrolysis of Levinstein mustard gas | - | acs.org |
Reactivity Profiling and Advanced Reaction Chemistry of Disulfide, bis(2-chloroethyl)
The reactivity of disulfide, bis(2-chloroethyl) is characterized by its susceptibility to nucleophilic attack at the carbon atoms bearing chlorine and the dynamic nature of the disulfide bond.
Nucleophilic Substitution and Oxidative Transformations
The chloroethyl groups in bis(2-chloroethyl) disulfide are susceptible to nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ions. The initial and rate-determining step in these reactions in an aqueous solution is often the dissociation of the chloride ion to form a cyclic episulfonium ion intermediate. nih.gov This highly reactive intermediate then rapidly reacts with available nucleophiles. nih.govopcw.org For instance, reaction with sodium hydroxide (B78521) can lead to the formation of divinyl sulfide. wikipedia.org
Oxidative transformations of bis(2-chloroethyl) disulfide can lead to the formation of sulfoxides and sulfones. The specific products formed depend on the oxidizing agent and reaction conditions.
Disulfide-Disulfide Interchange Reactions in Polymer Systems
Disulfide-disulfide interchange is a dynamic covalent reaction that is particularly significant in polymer chemistry. foreverest.net This reversible exchange process allows for the rearrangement of polymer chains, which is the fundamental principle behind self-healing materials and vitrimers. foreverest.net In polymer systems containing bis(2-chloroethyl) disulfide or related structures, this interchange can be initiated by heat, UV light, or catalysts. foreverest.nettandfonline.com
The energy of activation for this interchange process in some polysulfide polymers is approximately 100 kJ/mol. foreverest.net Studies on melt blends of polysulfide homopolymers have shown that disulfide-disulfide interchange reactions follow an associative reaction mechanism, where intermolecular interactions lead to a transient enhancement of the sulfur rank in an activated complex, ultimately resulting in a randomized copolymer structure. tandfonline.comresearchgate.net This process can occur even in the absence of catalysts or solvents. tandfonline.comresearchgate.net
Table 2: Factors Influencing Disulfide-Disulfide Interchange
| Factor | Effect | Reference |
|---|---|---|
| Temperature | Increases rate of interchange | foreverest.net |
| UV Light | Can catalyze the interchange process | foreverest.net |
Mechanisms of Ring Opening and Heterocycle Formation (e.g., 1,4-Thiazines)
The bifunctional nature of disulfide, bis(2-chloroethyl) makes it a valuable precursor for the synthesis of various heterocyclic compounds, including 1,4-thiazines. The formation of 1,4-thiazines can be achieved through several synthetic strategies.
One approach involves the reaction of enaminones with β-aminoethanethiol. acs.org By using a copper(I) iodide (CuI) catalyst, a tandem transamination and C(sp²)–H bond thiolation occurs to selectively generate 1,4-thiazines. acs.org Without the catalyst and by performing the reaction in water, the same starting materials yield disulfide-functionalized enaminones. acs.org
Other methods for synthesizing the 1,4-thiazine ring system include the reaction of tertiary diisopropylamines with sulfurous dichloride and the base-catalyzed cascade reactions between 1,4-dithiane-2,5-diol (B140307) and 1,2-diaza-1,3-dienes. acs.org The reaction of N-(2-chloroethyl)diisopropylamine with disulfur (B1233692) dichloride (S2Cl2) has been shown to produce tricyclic bis acs.orggoogle.comdithiolo google.comforeverest.netthiazines. acs.orgresearchgate.net The proposed mechanisms often involve complex cascades of sulfuration, cyclization, and rearrangement steps. acs.orgresearchgate.netmdpi.com
Biomedical and Pharmacological Research Applications of Disulfide, Bis 2 Chloroethyl
Elucidation of Biological Activities and Molecular Interactions
The unique chemical structure of Disulfide, bis(2-chloroethyl), featuring a reducible disulfide bond and reactive chloroethyl groups, has prompted investigations into its biological activities and molecular interactions. ontosight.ai Research has primarily focused on its potential as an alkylating agent in chemotherapy, its role in prodrug activation, and its ability to inhibit key cellular enzymes.
Mechanism of Action as an Alkylating Agent in Chemotherapeutic Modalities
Disulfide, bis(2-chloroethyl) is classified as a nitrogen mustard, a group of alkylating agents that have been a cornerstone of cancer chemotherapy for decades. mdpi.comoncohemakey.com The cytotoxic effects of these agents are mediated through the covalent attachment of alkyl groups to various cellular macromolecules, most notably DNA. mdpi.com This process, known as alkylation, disrupts the normal functions of the cell, ultimately leading to cell death.
The mechanism of action involves the intramolecular formation of a highly reactive and electrophilic aziridinium (B1262131) cation. mdpi.comoncohemakey.com This intermediate readily reacts with nucleophilic sites on DNA bases, such as the N7 position of guanine (B1146940). mdpi.com As a bifunctional alkylating agent, Disulfide, bis(2-chloroethyl) possesses two reactive chloroethyl groups, enabling it to form cross-links within a single DNA strand (intrastrand) or between two separate strands (interstrand). mdpi.com These cross-links are particularly detrimental as they prevent DNA replication and transcription, processes essential for cell division and survival. mdpi.comontosight.ai The resulting DNA damage triggers cellular repair mechanisms, and if the damage is too extensive, it leads to the induction of apoptosis (programmed cell death). mdpi.com
The non-specific, cell-cycle-independent nature of this alkylating activity makes it effective against a broad spectrum of cancers, including lymphomas, leukemias, and various solid tumors. mdpi.comoncohemakey.com However, this lack of specificity also contributes to the toxicity observed in normal, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. nih.gov
Table 1: Key Features of Disulfide, bis(2-chloroethyl) as an Alkylating Agent
| Feature | Description | References |
|---|---|---|
| Classification | Nitrogen Mustard | mdpi.comoncohemakey.com |
| Reactive Intermediate | Aziridinium cation | mdpi.comoncohemakey.com |
| Primary Target | DNA (specifically guanine bases) | mdpi.com |
| Mechanism | Formation of intrastrand and interstrand DNA cross-links | mdpi.comontosight.ai |
| Cellular Effect | Inhibition of DNA replication and transcription, induction of apoptosis | mdpi.comontosight.ai |
| Spectrum of Activity | Broad, effective against various cancers | mdpi.comoncohemakey.com |
Prodrug Activation Mechanisms for Targeted Release of Active Species
The concept of a prodrug involves administering an inactive or less active compound that is metabolized within the body into its active form. This strategy can enhance drug delivery to target tissues and minimize off-target toxicity. Disulfide, bis(2-chloroethyl) has been explored as a component in prodrug design, leveraging the unique properties of its disulfide bond. ontosight.ai
One approach involves the design of prodrugs that are activated under specific conditions prevalent in the tumor microenvironment, such as hypoxia (low oxygen levels). dovepress.com Certain prodrugs are designed to be stable and non-toxic under normal oxygen conditions but can be reduced by specific enzymes overexpressed in hypoxic tumor cells to release the cytotoxic alkylating agent. dovepress.com This targeted activation is a key strategy to improve the therapeutic index of chemotherapeutic agents.
Another mechanism relies on the higher levels of certain enzymes, like glutathione (B108866) S-transferases (GSTs), found in some cancer cells. researchgate.net These enzymes can catalyze the conjugation of glutathione (GSH) to the prodrug, leading to the release of the active alkylating species specifically within the tumor cells. researchgate.net The disulfide bond in molecules related to Disulfide, bis(2-chloroethyl) can be a critical element in these activation pathways, as its reduction can trigger the release of the active therapeutic agent.
Inhibition of Enzyme Activities (e.g., Glutathione Reductase, Thioredoxin Reductase)
Beyond its direct interaction with DNA, the reactive species derived from Disulfide, bis(2-chloroethyl) and related compounds can interact with and inhibit critical cellular enzymes, particularly those involved in maintaining redox homeostasis. Glutathione reductase (GR) and thioredoxin reductase (TrxR) are two such enzymes that play a vital role in protecting cells from oxidative stress. colby.eduresearchgate.net
Both GR and TrxR are flavoproteins that contain a disulfide active site. colby.edu The carbamoylating species generated from some chloroethyl-containing compounds can react with the thiol groups in the active sites of these enzymes, leading to their irreversible inhibition. colby.edu Inhibition of GR prevents the reduction of glutathione disulfide (GSSG) back to its reduced form, glutathione (GSH). bohrium.com Similarly, inhibition of TrxR disrupts the thioredoxin system, which is crucial for reducing oxidized proteins and regulating various cellular processes. colby.eduscispace.com
The inhibition of these key antioxidant enzymes can lead to an accumulation of reactive oxygen species (ROS) and a state of oxidative stress, further contributing to the cytotoxicity of the compound. nih.gov This dual mechanism of action—DNA alkylation and enzyme inhibition—can potentially overcome some forms of drug resistance in cancer cells.
Redox Biology and Thiol Homeostasis Research
The disulfide bond and the reactive nature of its cleavage products make Disulfide, bis(2-chloroethyl) a tool for investigating the complex interplay of redox signaling and thiol homeostasis within cells.
Impact on Intracellular Thiol Redox State (GSH/GSSG Ratio)
The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the intracellular redox environment. nih.govunisi.it Under normal conditions, the cell maintains a high GSH/GSSG ratio, which is essential for protecting against oxidative damage and for the proper functioning of many cellular processes. unisi.itnih.gov
Compounds like Disulfide, bis(2-chloroethyl) can significantly perturb this ratio. As discussed, its derivatives can inhibit glutathione reductase (GR), the enzyme responsible for recycling GSSG back to GSH. bohrium.compnas.org This inhibition leads to an accumulation of GSSG and a decrease in the GSH/GSSG ratio, shifting the cellular environment towards a more oxidizing state. bohrium.comnih.govaai.org Such a shift can trigger a cascade of events, including the formation of protein-glutathione mixed disulfides and the activation of stress-response pathways, which can ultimately lead to cell death. bohrium.comnih.gov Researchers utilize such compounds to model conditions of thiol oxidative stress and to study the cellular responses to such perturbations. nih.gov
Table 2: Impact of Related Compounds on Thiol Redox State
| Compound Effect | Consequence | Cellular Outcome | References |
|---|---|---|---|
| Inhibition of Glutathione Reductase | Accumulation of GSSG | Decrease in GSH/GSSG ratio | bohrium.comnih.govaai.org |
| Shift to Oxidizing Environment | Increased oxidative stress | Formation of protein-glutathione mixed disulfides | bohrium.comnih.gov |
| Disruption of Thiol Homeostasis | Activation of stress-response pathways | Potential for apoptosis | nih.gov |
Investigations of Protein Disulfide Formation and Cleavage Dynamics
Disulfide bonds are crucial for the proper folding, stability, and function of many proteins. acs.orgspringernature.com The formation and cleavage of these bonds are tightly regulated processes. The study of these dynamics is fundamental to understanding protein function in both health and disease.
Chemicals that can interact with thiol groups and disulfide bonds, such as derivatives of Disulfide, bis(2-chloroethyl), can be used as probes to investigate these processes. For instance, by introducing a compound that can form new disulfide linkages or cleave existing ones, researchers can study the resulting changes in protein structure and function. This can provide insights into the role of specific disulfide bonds in protein stability and the mechanisms of protein folding. wikipedia.org
Furthermore, the process of thiol-disulfide exchange, a key reaction in the rearrangement of disulfide bonds within and between proteins, can be studied using such compounds. wikipedia.org Understanding how exogenous agents influence these exchange reactions can shed light on the complex regulatory networks that govern protein function and cellular signaling. The cleavage of specific disulfide bonds in certain proteins can even be a trigger for their biological function, a process that can be explored using redox-active compounds. nih.gov
Role in Disulfide Redox Relays and Cellular Signaling Pathways
Disulfide, bis(2-chloroethyl) serves as a tool to investigate the intricate network of disulfide redox relays and cellular signaling pathways. The reversible formation of disulfide bonds is a critical mechanism in regulating the activity of metabolic and signaling proteins. nih.gov These reactions are often mediated by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) or through thiol-disulfide exchange reactions. nih.gov Key enzymatic systems, including the thioredoxin (Trx) and glutaredoxin (Grx) systems, are responsible for catalyzing the reduction of these disulfide bonds. nih.govucl.ac.uk
The introduction of compounds like Disulfide, bis(2-chloroethyl) can perturb these delicate redox systems, allowing researchers to study their response and downstream effects. For instance, the Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial component in redox regulation and protecting cells against oxidative stress. nih.gov By reacting with the nucleophilic sites within these proteins, Disulfide, bis(2-chloroethyl) and its analogs can induce changes in their structure and function, thereby providing insights into the role of these redox relays in cellular health and disease. nih.gov
Research has shown that H₂O₂ can act as a signaling molecule by oxidizing specific cysteine residues in proteins to form disulfides or mixed disulfides with glutathione, leading to altered protein function. nih.gov These modifications are reversible and are managed by systems like glutaredoxins and protein disulfide reductases. nih.gov The ability of Disulfide, bis(2-chloroethyl) to interact with and mimic some of these oxidative modifications makes it a valuable compound for probing the dynamics of redox-sensitive signaling pathways.
Induction of Thiol Oxidative Stress for Research Models
Disulfide, bis(2-chloroethyl) and related compounds are utilized to create experimental models of thiol oxidative stress. Thiol oxidative stress, characterized by an imbalance in the ratio of thiols to disulfides, is implicated in a variety of pathological conditions. sdstate.edu This state can be induced by increasing the levels of oxidized species like glutathione disulfide (GSSG) or by inhibiting the enzymes responsible for their reduction, such as glutathione reductase (GR) and thioredoxin reductase (TrxR). sdstate.edunih.gov
By inducing a controlled state of thiol oxidative stress, researchers can study the cellular response mechanisms and the efficacy of potential therapeutic interventions designed to mitigate oxidative damage. sdstate.edu
Table 1: Experimental Induction of Thiol Oxidative Stress
| Inducing Agent/Method | Mechanism | Key Cellular Effect | Research Application |
| Glutathione Reductase (GR) Inhibitors | Inhibition of GR, leading to GSSG accumulation. nih.gov | Increased GSSG levels and total disulfides. nih.gov | Studying the effects of thiol oxidative stress on cancer cell sensitivity to radiation. nih.gov |
| Menadione | Induces dose-dependent depletion of GSH and inhibits GR. nih.gov | Formation of glutathione-protein mixed disulfides. nih.gov | Investigating the kinetics and cellular location of mixed disulfide formation during oxidative stress. nih.gov |
| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Inhibition of GR and TrxR. sdstate.edu | Increased protein disulfide content. sdstate.edu | Creating models of thiol oxidative stress in cardiomyocytes to study protective effects of other compounds. sdstate.edu |
Bioconjugation and Biomolecule Modification
The reactivity of Disulfide, bis(2-chloroethyl) makes it a useful tool for bioconjugation and the modification of biomolecules, particularly proteins and peptides. a2bchem.com
The chloroethyl groups of Disulfide, bis(2-chloroethyl) are electrophilic and can react with nucleophilic groups on proteins, most notably the sulfhydryl (thiol) groups of cysteine residues. a2bchem.comnih.gov This reactivity allows for the selective crosslinking of sulfhydryl groups, which can be used to stabilize protein structures or to link different protein molecules together. thermofisher.com
Analogs of Disulfide, bis(2-chloroethyl), such as mechlorethamine, have been shown to form both monoadducts and cross-links with cysteine and selenocysteine (B57510) residues in proteins like thioredoxin reductase, leading to enzyme inhibition. nih.gov This demonstrates the potential for these types of compounds to create specific, covalent modifications within proteins.
The ability to selectively modify biomolecules with compounds like Disulfide, bis(2-chloroethyl) enables the design of novel bioconjugates for various research and development purposes. a2bchem.comnih.gov Bioconjugation involves linking two or more molecular entities to create a new construct with combined properties. nih.gov
For instance, a therapeutic agent could be conjugated to a targeting moiety, such as an antibody, to direct the agent to a specific cell type. The disulfide bond within the linker can act as a cleavable element. nih.gov These redox-sensitive linkers are designed to be stable in the extracellular environment but are cleaved in the more reducing intracellular environment, releasing the active agent at the target site. nih.gov This strategy is increasingly being explored for the development of antibody-drug conjugates (ADCs) and other targeted delivery systems. nih.gov
The synthesis of such bioconjugates often involves the use of crosslinking agents that can react with specific functional groups on the biomolecule and the payload. korambiotech.com The principles of sulfhydryl-reactive chemistry, as exemplified by the reactions of Disulfide, bis(2-chloroethyl), are central to these strategies.
Contributions to Drug Development and Delivery Systems Research
The chemical properties of Disulfide, bis(2-chloroethyl) and related compounds have informed research in drug development and the design of drug delivery systems, particularly in the context of cancer therapy. a2bchem.comnih.gov
The cellular redox environment is often dysregulated in cancer cells, presenting a potential therapeutic vulnerability. nih.gov Compounds that can modulate the cellular redox state are therefore of interest as potential anticancer agents. nih.gov Disulfides have been investigated for their anticancer properties, with some studies showing they can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting redox homeostasis.
The mechanism of action of such compounds can involve the induction of oxidative stress, leading to selective toxicity in cancer cells. Redox modulation can also enhance the efficacy of other therapeutic agents. For example, altering the redox balance in cancer cells can make them more susceptible to treatments like radiation. nih.gov
Research into metal complexes containing ligands similar to Disulfide, bis(2-chloroethyl) has shown that these complexes can be activated in the reducing environment of cancer cells, leading to selective cytotoxicity. d-nb.info This prodrug strategy, where a relatively inert compound is activated at the target site, is a promising approach in cancer therapy. d-nb.info
Table 2: Research Findings on Redox Modulation in Cancer
| Compound/Strategy | Mechanism | Observed Effect | Reference |
| Diallyl trisulfide | Increases effectiveness of other anticancer agents. | Not specified in provided context. | nih.gov |
| Plumbagin (naphthoquinone) | ROS formation, inhibition of topoisomerase II, DNA strand breaks. | Induction of apoptosis. | nih.gov |
| Shikonin (naphthoquinone) | ROS-dependent activation of JNK pathway, mitochondrial dysfunction. | Preferential apoptosis in CML cells. | nih.gov |
| Artemisinin and derivatives | Intracellular prodrug activation by redox-active iron ions. | Formation of prooxidant reactive species. | nih.gov |
| Co(III) mustard complex | Reduction in hypoxic environment. | 20 times more active against hypoxic cancer cells. | d-nb.info |
Advanced Analytical and Spectroscopic Characterization of Disulfide, Bis 2 Chloroethyl
Chromatographic Separation and Detection Methodologies
Chromatographic methods are paramount for separating Disulfide, bis(2-chloroethyl) from complex matrices and for its precise quantification. Gas and liquid chromatography, often coupled with mass spectrometry, are the primary tools utilized for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Degradation Product Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Disulfide, bis(2-chloroethyl). thermofisher.com It is particularly effective for identifying impurities originating from synthesis pathways and for monitoring degradation products formed during storage or environmental exposure. thermofisher.comnih.gov
Impurity Profiling: The synthesis of Disulfide, bis(2-chloroethyl) can result in various related substances, depending on the specific chemical route employed. nih.gov GC-MS allows for the separation and identification of these trace-level impurities. High-resolution mass spectrometry (HRMS) coupled with GC enhances this capability, providing accurate mass measurements that facilitate the determination of elemental compositions for unknown compounds. thermofisher.comnih.gov This detailed impurity profile can serve as a chemical attribution signature, potentially linking a sample to a specific production method. nih.gov
Degradation Analysis: Disulfide, bis(2-chloroethyl) can degrade over time or upon interaction with environmental surfaces. GC-MS is instrumental in identifying the resulting products. For instance, studies on the degradation of related sulfur mustard compounds on surfaces like concrete have identified products such as 2-chloroethyl vinyl sulfide (B99878) (CEVS) and 1,4-oxathiane. dtic.mil The analysis of degradation products is crucial for understanding the compound's long-term behavior and environmental fate. nih.govsemanticscholar.org GC-MS operating under both electron impact (EI) and chemical ionization (CI) conditions can be used to characterize a wide range of products. nih.gov
A typical analytical procedure involves the extraction of the analyte from a sample matrix using an organic solvent, followed by direct injection into the GC-MS system. cdc.gov The mass spectrometer fragments the eluted compounds, producing a characteristic mass spectrum that serves as a fingerprint for identification.
Table 1: Potential Impurities and Degradation Products of Disulfide, bis(2-chloroethyl) Analyzed by GC-MS
| Compound Name | Chemical Formula | Typical Context |
| 1,2-Dichloroethane | C₂H₄Cl₂ | Synthesis Impurity |
| Diphenyl disulfide | C₁₂H₁₀S₂ | Synthesis Impurity researchgate.net |
| 2-Chloroethyl vinyl sulfide (CEVS) | C₄H₇ClS | Degradation Product dtic.mil |
| 1,4-Oxathiane | C₄H₈OS | Degradation Product dtic.mil |
| Thiodiglycol (B106055) | C₄H₁₀O₂S | Hydrolysis Product nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Derivatization Studies
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of Disulfide, bis(2-chloroethyl). However, the molecule itself lacks a strong chromophore, meaning it does not absorb ultraviolet (UV) or visible light significantly, nor does it fluoresce. dtic.mil This makes direct detection by common HPLC detectors like UV-Vis or fluorescence detectors challenging. dtic.mil
To overcome this limitation, two primary strategies are employed:
Derivatization: The compound is chemically modified to attach a UV-absorbing or fluorescent tag. This process, known as derivatization, renders the molecule detectable at low concentrations. dtic.milnih.gov The resulting derivative is then separated and quantified using HPLC with a UV or fluorescence detector. dtic.mil
Mass Spectrometric Detection: HPLC can be coupled with a mass spectrometer (LC-MS). This powerful combination does not require the analyte to have a chromophore. The mass spectrometer detects the compound based on its mass-to-charge ratio, providing high selectivity and sensitivity for quantitative analysis. cdc.govresearchgate.net LC-tandem mass spectrometry (LC-MS/MS) further enhances specificity, making it suitable for analyzing complex biological and environmental samples. cdc.govresearchgate.net
Quantitative analysis using HPLC involves creating a calibration curve from standards of known concentrations. By comparing the detector response of an unknown sample to the calibration curve, the precise concentration of the analyte can be determined. researchgate.net This methodology has been successfully applied to quantify related genotoxic impurities in pharmaceutical substances at parts-per-million (ppm) levels. researchgate.netnih.gov
Strategies for Analytical Derivatization (e.g., Sulfilimine Formation for UV/Fluorescent Detection)
Derivatization is a key strategy to enable the sensitive detection of Disulfide, bis(2-chloroethyl) by HPLC. dtic.milnih.gov A highly effective method involves the conversion of the sulfide or disulfide moiety into a derivative that can be easily detected.
Sulfilimine Formation: A classic and efficient derivatization reaction for sulfur compounds is the formation of sulfilimines. dtic.mil This reaction typically involves treating the sulfide-containing analyte with an N-chloroarenesulfonamide salt, such as Chloramine-T or Chloramine-B. dtic.mil The reaction converts the sulfur atom into a sulfilimine, which incorporates the aromatic arenesulfonyl group. This newly attached group acts as a strong chromophore. dtic.mil
The resulting S-alkyl-S-(2-chloroethyl)-N-arylsulfonylsulfilimine derivatives exhibit strong absorption peaks in the UV region, typically around 225-230 nm, allowing for sensitive detection with a standard HPLC-UV system. dtic.mil This method transforms the analytical challenge posed by the non-absorbing parent compound into a straightforward quantitative assay, capable of detecting nanogram quantities. dtic.mil This approach has been widely used to prepare stable, crystalline derivatives of alkyl sulfides for characterization purposes. dtic.mil
Other potential strategies could involve the use of fluorescent labeling agents that react with the disulfide bond after a reduction step to expose free sulfhydryl groups, which are then tagged with a fluorophore. nih.gov
Table 2: Example of Derivatization Reaction for HPLC-UV Analysis
| Analyte Group | Derivatizing Agent | Resulting Derivative | Detection Principle |
| Disulfide/Sulfide | Chloramine-T | N-Tolylsulfonylsulfilimine | UV Absorption dtic.mil |
| Disulfide (post-reduction) | Monobromobimane | Thiol-bimane adduct | Fluorescence nih.gov |
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques provide detailed information about the molecular structure and fragmentation behavior of Disulfide, bis(2-chloroethyl), which is essential for its definitive identification and for studying its chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Disulfide, bis(2-chloroethyl). Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular framework.
¹H NMR: The proton NMR spectrum of Disulfide, bis(2-chloroethyl) (Cl-CH₂-CH₂-S-S-CH₂-CH₂-Cl) is expected to show two distinct signals, both appearing as triplets due to coupling with the adjacent CH₂ group.
The protons on the carbon adjacent to the chlorine atom (Cl-CH₂) would appear further downfield due to the electron-withdrawing effect of chlorine.
The protons on the carbon adjacent to the sulfur atom (-CH₂-S-) would appear at a slightly higher field.
¹³C NMR: The carbon-13 NMR spectrum would similarly display two signals corresponding to the two chemically non-equivalent carbon atoms in the chloroethyl group.
The carbon bonded to chlorine (Cl-C H₂) would have a chemical shift significantly downfield.
The carbon bonded to sulfur (-C H₂-S-) would be more upfield. Studies on other disulfides have shown that the chemical shift of the carbon atom beta to the disulfide bond (Cβ) is highly sensitive to the chemical environment and can be diagnostic for the presence of the S-S linkage. nih.govsemanticscholar.org
This combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the compound's connectivity and structure. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Disulfide, bis(2-chloroethyl)
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Cl-CH ₂- | ~3.7 - 3.9 | Triplet |
| ¹H | -CH ₂-S-S- | ~3.0 - 3.2 | Triplet |
| ¹³C | C l-CH₂- | ~42 - 45 | - |
| ¹³C | -C H₂-S-S- | ~38 - 41 | - |
Note: Predicted values are estimates based on general principles and data for similar structural motifs.
Electron Ionization Mass Spectrometry (EI/MS) for Reaction Mechanism Studies
Electron Ionization Mass Spectrometry (EI/MS), typically performed as part of a GC-MS analysis, provides information on the molecular weight and fragmentation pattern of a compound. This data is not only crucial for identification but can also be used to study reaction mechanisms by identifying intermediates and products. nih.gov
Upon electron impact, the Disulfide, bis(2-chloroethyl) molecule will ionize and fragment in a predictable manner. The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule. Key fragmentation pathways would likely include:
Cleavage of the S-S bond: This is often a favorable fragmentation pathway for disulfides, which would yield a [C₂H₄ClS]⁺ fragment.
Cleavage of the C-S bond: This would result in fragments corresponding to the loss of the chloroethyl group.
Loss of HCl: A common fragmentation for chlorinated compounds.
Cleavage of the C-Cl bond.
By analyzing the products of a chemical reaction using EI/MS, one can identify the structures of the products and infer the mechanistic steps involved in the transformation. nih.gov For example, monitoring the disappearance of the starting material and the appearance of new products over time allows for the study of reaction kinetics. nih.gov
Table 4: Expected Key Fragments in the EI Mass Spectrum of Disulfide, bis(2-chloroethyl)
| m/z Value (Mass/Charge) | Possible Fragment Ion | Fragmentation Pathway |
| 190/192/194 | [C₄H₈Cl₂S₂]⁺ | Molecular Ion ([M]⁺) |
| 95/97 | [C₂H₄ClS]⁺ | S-S bond cleavage |
| 63/65 | [CH₂Cl]⁺ | C-C bond cleavage |
| 60 | [C₂H₄S]⁺ | Cleavage and rearrangement |
| 45 | [CHS]⁺ | Multiple cleavages |
Note: Isotope peaks due to ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) and ³²S and ³⁴S would be observed.
Nanoelectrospray Mass Spectrometry (nanoESI-MS) for Monitoring Reaction Intermediates
Nanoelectrospray ionization mass spectrometry (nanoESI-MS) is a sensitive analytical technique that has demonstrated significant utility in the monitoring of complex chemical reactions, including those involving organosulfur compounds. purdue.edunih.gov Its extremely low sample consumption, typically on the order of microliters, and the gentle nature of the ionization process make it particularly well-suited for the detection of transient reaction intermediates that might otherwise be difficult to observe. nih.gov
In the context of Disulfide, bis(2-chloroethyl), nanoESI-MS offers a potential avenue for the real-time monitoring of its synthesis or degradation pathways. The technique's high sensitivity allows for the detection of trace amounts of intermediates, providing valuable mechanistic insights. For instance, in related studies on organosulfur compounds, ESI-MS has been effectively used to characterize the species present in a reaction mixture. txst.edu The application of nanoESI-MS would allow for the direct infusion of a small aliquot of the reaction mixture into the mass spectrometer, providing a snapshot of the species present at any given time. This approach minimizes sample preparation, reducing the likelihood of altering the chemical composition of the sample before analysis. nih.gov
The monitoring of reaction intermediates is crucial for understanding reaction kinetics and optimizing process parameters. By identifying key intermediates, it is possible to gain a deeper understanding of the reaction mechanism, including the formation of any unwanted byproducts. This information is invaluable for controlling the reaction to maximize the yield of the desired product and to ensure the purity of the final compound.
Table 1: Potential Reaction Intermediates in the Synthesis of Disulfide, bis(2-chloroethyl) Observable by nanoESI-MS
| Intermediate Species | Molecular Formula | Expected m/z (as [M+H]⁺) |
| 2-Chloroethanethiol | C₂H₅ClS | 97.0 |
| Thionyl chloride | SOCl₂ | 118.9 |
| Sulfur dichloride | SCl₂ | 102.9 |
This table is illustrative and presents potential intermediates based on common synthetic routes. The actual observed ions would depend on the specific reaction conditions and the ionization behavior of the species.
Vibrational Spectroscopy (Raman, FT-IR) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FT-IR) spectroscopy, provides a non-destructive means of obtaining a unique "molecular fingerprint" of a compound. These techniques probe the vibrational modes of molecules, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. The resulting spectra are highly specific and can be used for both qualitative identification and quantitative analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of Disulfide, bis(2-chloroethyl) is expected to be characterized by several key absorption bands corresponding to its constituent functional groups. The presence of the C-Cl bond will give rise to a strong absorption in the region of 800-600 cm⁻¹. The C-S stretching vibration is typically observed in the range of 700-600 cm⁻¹, while the S-S stretching vibration, which is often weak in the infrared spectrum, is expected to appear in the 500-400 cm⁻¹ region. The various C-H stretching and bending vibrations of the ethyl groups will be prominent in the regions of 3000-2850 cm⁻¹ and 1470-1370 cm⁻¹, respectively.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its ability to detect non-polar bonds, such as the S-S bond, which often produce weak signals in FT-IR spectra. Therefore, the S-S stretching vibration in Disulfide, bis(2-chloroethyl) is expected to give a more prominent peak in the Raman spectrum, likely in the 500-400 cm⁻¹ range. The C-S and C-Cl stretching vibrations will also be observable in the Raman spectrum, providing confirmatory information to the FT-IR data.
Table 2: Expected Vibrational Modes for Disulfide, bis(2-chloroethyl)
| Vibrational Mode | Expected FT-IR Peak Position (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch | 3000-2850 | 3000-2850 | Strong |
| CH₂ Scissoring | ~1450 | ~1450 | Medium |
| C-Cl Stretch | 800-600 | 800-600 | Strong (IR), Medium (Raman) |
| C-S Stretch | 700-600 | 700-600 | Medium |
| S-S Stretch | 500-400 | 500-400 | Weak (IR), Strong (Raman) |
These are approximate ranges and the exact peak positions and intensities can be influenced by the molecular environment and physical state of the sample.
Chemometric Approaches for Data Analysis
The large and complex datasets generated by modern analytical instruments, such as high-resolution mass spectrometers and vibrational spectrometers, often require sophisticated data analysis techniques to extract meaningful information. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides a powerful toolkit for this purpose.
Multivariate Statistical Analysis in Attributing Chemical Signatures
In the context of characterizing Disulfide, bis(2-chloroethyl) and related compounds, multivariate statistical analysis plays a crucial role in identifying and attributing chemical signatures. acs.orgnih.govcbrnecentral.com These signatures can be subtle variations in the impurity profile of a sample that can provide information about its synthetic route or origin.
One of the primary applications of this approach is in forensic analysis, where determining the provenance of a chemical agent can be of critical importance. By analyzing the complex mixture of the target compound and any associated impurities using techniques like gas chromatography-mass spectrometry (GC-MS), a detailed chemical profile can be obtained. acs.orgnih.gov This data can then be subjected to multivariate statistical analysis methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA). acs.orgnih.gov
PCA is an unsupervised method that can be used to visualize the inherent clustering within a dataset, potentially revealing groupings of samples with similar chemical profiles. OPLS-DA is a supervised method that can be used to build a model that can classify samples based on their chemical signatures. For example, by analyzing a set of Disulfide, bis(2-chloroethyl) samples synthesized via different routes, an OPLS-DA model could be trained to distinguish between these routes based on the subtle differences in their impurity profiles. acs.org
Table 3: Key Steps in Chemometric Analysis for Chemical Signature Attribution
| Step | Description | Techniques |
| 1. Data Acquisition | Collection of high-dimensional analytical data from samples. | GC-MS, LC-MS, FT-IR, Raman |
| 2. Data Pre-processing | Correction of instrumental artifacts and normalization of data. | Baseline correction, peak alignment, scaling |
| 3. Exploratory Analysis | Initial visualization of the data to identify trends and patterns. | Principal Component Analysis (PCA) |
| 4. Model Building | Construction of a predictive model to classify samples. | OPLS-DA, Random Forest (RF) |
| 5. Model Validation | Assessment of the model's predictive performance. | Cross-validation, permutation testing |
The application of these chemometric approaches allows for a more comprehensive and objective interpretation of complex analytical data, enabling the attribution of chemical signatures with a higher degree of confidence.
Environmental Chemistry and Degradation Pathways of Disulfide, Bis 2 Chloroethyl
Environmental Fate and Transport Mechanisms
The environmental fate of Disulfide, bis(2-chloroethyl) is governed by its physical and chemical properties and its interactions within various environmental compartments, including soil, water, and air.
Specific research detailing the biodegradation kinetics and microbial acclimation for Disulfide, bis(2-chloroethyl) is limited in the available literature. Most studies on the microbial degradation of mustard-related compounds focus on the primary agent, bis(2-chloroethyl) sulfide (B99878), or its main hydrolysis product, thiodiglycol (B106055). For context, the parent sulfur mustard can persist in soil for extended periods, with degradation being highly dependent on moisture content. researchgate.netdtic.mil In aquatic environments, the degradation of mustard compounds can be influenced by biotic processes, and mustard-resistant bacteria have been identified in contaminated marine dumpsites. au.dk However, the specific rates and microbial pathways for the biodegradation of the disulfide intermediate itself are not well-documented.
Direct studies on the mobility of Disulfide, bis(2-chloroethyl) in soil and sediment have not been extensively reported. The mobility of its parent compound, sulfur mustard, is influenced by factors such as soil type, moisture, and organic matter content. dtic.milnih.gov Sulfur mustard tends to adsorb to soil particles, and its persistence can be significant, especially in dry conditions. researchgate.netdtic.mil When water is present, hydrolysis is a primary degradation pathway, leading to the formation of more water-soluble products. dtic.mil As Disulfide, bis(2-chloroethyl) is a known product of oxidative pathways rather than hydrolysis, its formation and subsequent mobility would depend on specific environmental conditions that favor oxidation over hydrolysis. acs.org Its transport through soil and partitioning into sediment are likely influenced by its molecular structure and polarity, but empirical data is lacking.
Advanced Degradation and Remediation Studies
Advanced oxidation and reduction processes are being explored for the remediation of chemical warfare agents and related compounds. These studies provide insight into the potential degradation pathways for Disulfide, bis(2-chloroethyl).
Research into the photocatalytic oxidation of gaseous mustard agent simulants has identified Disulfide, bis(2-chloroethyl) as a key intermediate. In a study involving the photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide (2-CEES) over Titanium dioxide (TiO₂), Disulfide, bis(2-chloroethyl) was detected as one of the main primary intermediate products. acs.org The process involves the oxidation of the simulant on the surface of the TiO₂ catalyst when illuminated with UV light. acs.org The formation of the disulfide suggests a pathway involving the coupling of sulfur-containing radical intermediates. acs.org
The table below summarizes the main products identified during the vapor-phase photocatalytic oxidation of the mustard simulant 2-CEES.
| Product Type | Compound Name | Chemical Formula |
| Primary Intermediates | Ethylene (B1197577) | CH₂CH₂ |
| Chloroethylene | ClCHCH₂ | |
| Ethanol | CH₃CH₂OH | |
| Acetaldehyde | CH₃C(O)H | |
| Chloroacetaldehyde | ClCH₂C(O)H | |
| Diethyl disulfide | CH₃CH₂S₂CH₂CH₃ | |
| 2-Chloroethyl ethyl disulfide | ClCH₂CH₂S₂CH₂CH₃ | |
| Disulfide, bis(2-chloroethyl) | ClCH₂CH₂S₂CH₂CH₂Cl | |
| Final Products | Water | H₂O |
| Carbon dioxide | CO₂ | |
| Sulfur dioxide | SO₂ | |
| Hydrogen chloride | HCl |
Data sourced from a study on the photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO₂. acs.org
The degradation of mustard compounds is heavily influenced by the presence of water. The primary abiotic degradation pathway for bis(2-chloroethyl) sulfide in aqueous environments is hydrolysis, which proceeds relatively quickly to form thiodiglycol and hydrochloric acid. researchgate.net This reaction occurs via an intermediate sulfonium (B1226848) ion and does not typically result in the formation of Disulfide, bis(2-chloroethyl). nih.govacs.org
In contrast, photolytic and photocatalytic pathways can lead to the formation of disulfides. Studies on mustard simulants, such as 2-phenethyl 2-chloroethyl sulfide (PECES), have shown that photolysis and photocatalysis can lead to C-S bond cleavage. technion.ac.ilnih.gov In these studies, disulfide compounds were identified as surface products, indicating that photochemical processes can induce the coupling of sulfur-containing fragments. technion.ac.ilnih.gov Specifically, the photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide (2-CEES) over TiO₂ has been shown to produce a range of intermediates, including bis(2-chloroethyl) disulfide, before eventual mineralization to CO₂, H₂O, SO₂, and HCl. acs.org
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes and Catalysis for Disulfide, bis(2-chloroethyl)
The synthesis of Disulfide, bis(2-chloroethyl) and related structures is foundational to its application in further research. While classical methods for the formation of disulfide and C-S bonds are well-established, future research is trending towards more efficient, sustainable, and selective synthetic strategies.
Novel Synthetic Methodologies: Future synthetic chemistry will likely focus on developing routes that offer higher yields, reduced waste, and improved safety profiles. Potential areas of exploration include:
Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters (temperature, pressure, and stoichiometry), minimizing the formation of hazardous byproducts and allowing for safer handling of reactive intermediates.
Photoredox Catalysis: Visible-light-mediated catalysis could enable novel bond-forming reactions under mild conditions, potentially allowing for the synthesis of complex derivatives of Disulfide, bis(2-chloroethyl) that are inaccessible through traditional thermal methods.
Enzymatic Synthesis: Biocatalysis, using enzymes such as sulfhydryl oxidases, could provide a highly selective and environmentally benign route to disulfide bond formation, though substrate specificity may present a challenge.
Advanced Catalysis: The development of novel catalysts is paramount for improving synthetic efficiency. Research may be directed towards:
Homogeneous Catalysis: Designing transition-metal catalysts (e.g., based on copper or iron) for C-S cross-coupling reactions could provide new pathways to the chloroethylthioether precursors.
Heterogeneous Catalysis: The use of solid-supported catalysts could simplify purification processes and allow for catalyst recycling, aligning with the principles of green chemistry. An example of a modern catalyst-free approach for a different disulfide compound involved reductive cyclization using borane (B79455) ammonia (B1221849) complex (BH₃NH₃) as a reductant, highlighting a trend away from traditional metal catalysts.
A comparative table of potential future synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, precise control, scalability | Reactor design, optimization of reaction conditions |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Catalyst development, substrate scope expansion |
| Enzymatic Synthesis | High selectivity, green chemistry | Enzyme discovery and engineering |
Advanced Materials Science Applications (e.g., Self-Healing Polymers, Biodegradable Implants)
The unique chemical properties of the disulfide bond make it an attractive component for advanced, "smart" materials. The disulfide linkage is a dynamic covalent bond, meaning it can break and reform under specific stimuli, a property that is central to its application in materials science.
Self-Healing Polymers: Polymers that can autonomously repair damage are a major goal in materials science. Disulfide bonds can be incorporated into polymer networks to impart self-healing properties. nouryon.com The mechanism relies on disulfide exchange reactions, where a broken bond can be reformed by swapping with a neighboring disulfide bond, often triggered by heat or light. nouryon.commdpi.com The presence of the two chloroethyl groups in Disulfide, bis(2-chloroethyl) makes it an ideal candidate as a crosslinking agent. Future research could involve copolymerizing it with various monomers to create thermoset plastics that can be repaired upon heating, extending the material's lifespan. researchgate.net The disulfide exchange allows the polymer network to rearrange and flow, healing cracks and scratches. rsc.org
Biodegradable Implants: In the field of regenerative medicine, there is a significant need for implantable devices that degrade over time as new tissue grows, eliminating the need for a second surgery for removal. researchgate.net The disulfide bond is susceptible to cleavage in the reducing environment of the body, particularly due to the high intracellular concentration of glutathione (B108866). frontiersin.org This makes disulfide-containing polymers promising candidates for biodegradable implants. Future work could focus on formulating polymers using Disulfide, bis(2-chloroethyl) to create scaffolds for tissue engineering or degradable drug-delivery systems. researchgate.net The degradation rate could potentially be tuned by modifying the chemical environment around the disulfide bond, allowing for patient-specific implant lifetimes. researchgate.net
| Application | Key Property of Disulfide Bond | Future Research Goal |
| Self-Healing Polymers | Dynamic Covalent Nature (Exchange Reactions) rsc.org | Development of robust, catalyst-free healing systems mdpi.com |
| Biodegradable Implants | Reductive Cleavage by Glutathione frontiersin.org | Tunable degradation rates for personalized medicine |
Refined Targeted Therapeutic Modality Development
The development of targeted therapies, particularly in oncology, is a key area of modern medicine. Prodrugs are inactive compounds that are converted into active drugs within the body, ideally at the site of disease. The high concentration of the reducing agent glutathione (GSH) in cancer cells compared to the bloodstream provides a tumor-specific trigger. nih.govsemanticscholar.org
Disulfide bonds are an ideal linker for creating tumor-activated prodrugs. rsc.org A therapeutic agent can be attached to a targeting moiety via a disulfide bond. This prodrug remains intact and inactive in circulation, but upon entering a cancer cell, the disulfide bond is cleaved by GSH, releasing the active, cytotoxic drug. semanticscholar.orgresearchgate.net
A promising future direction is the use of Disulfide, bis(2-chloroethyl) itself as the payload in a prodrug system. As an analog of the potent alkylating agent sulfur mustard, it possesses inherent cytotoxicity. a2bchem.com A refined therapeutic modality could involve attaching this molecule to a tumor-targeting group (e.g., an antibody or a small molecule that binds to cancer-specific receptors). Upon cleavage of the disulfide bond inside the tumor, the molecule would break apart, releasing two reactive chloroethyl sulfide (B99878) units capable of alkylating DNA and other macromolecules, leading to cancer cell death. wikipedia.org This approach would concentrate the cytotoxic effect within the tumor, potentially increasing efficacy and reducing systemic side effects. nih.govrsc.org
Integration of Omics Technologies in Biological Interaction Studies
Understanding how a chemical compound interacts with a biological system is crucial for both therapeutic development and toxicology. Omics technologies, which allow for the large-scale study of biological molecules, offer powerful tools for this purpose. These include genomics (genes), transcriptomics (RNA transcripts), proteomics (proteins), and metabolomics (metabolites).
Genomic and proteomic studies have already been performed on the related compound, bis-(2-chloroethyl) sulfide (sulfur mustard), to understand its mechanism of injury. nih.govacs.orgdtic.mil These studies revealed that sulfur mustard exposure leads to significant changes in gene expression related to apoptosis, cell cycle regulation, and protein catabolism. nih.govdtic.milresearchgate.net A large-scale quantitative proteomic analysis identified over 2,300 protein phosphorylation sites that were altered upon exposure, revealing complex changes in cellular signaling pathways. dtic.mildtic.mil
Future research should apply a similar omics-based approach to specifically study Disulfide, bis(2-chloroethyl).
Transcriptomics: Using microarray or RNA-sequencing to analyze changes in gene expression in cells exposed to the compound would reveal the primary cellular response pathways.
Proteomics: Techniques like mass spectrometry can identify which proteins are directly modified (alkylated) by the compound's reactive chloroethyl groups. nih.govresearchgate.net This would provide a direct map of its molecular targets. nih.gov
Metabolomics: Analyzing changes in cellular metabolites after exposure could reveal disruptions in metabolic pathways and identify biomarkers of exposure. researchgate.net
By integrating these omics technologies, researchers can build a detailed picture of the biological interactions of Disulfide, bis(2-chloroethyl), from its initial molecular targets to the downstream effects on cellular function.
Computational Design and Predictive Modeling in Chemical Research
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds and materials. escholarship.org
Predictive Modeling: For Disulfide, bis(2-chloroethyl), computational methods can predict a range of properties. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, could be developed to predict the cytotoxicity of a library of related disulfide compounds. This would accelerate the process of identifying candidates for therapeutic development by prioritizing which compounds to synthesize and test. researchgate.net Indeed, QSAR models have been used to assess the toxicity of sulfur mustard and its breakdown products. researchgate.net
Computational Design: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reactivity of Disulfide, bis(2-chloroethyl) at the atomic level. Researchers could simulate its reaction with biological nucleophiles, such as DNA bases or amino acid residues, to understand the precise mechanisms of its alkylating activity. This insight is crucial for designing more effective therapeutic agents or for developing antidotes. Furthermore, these computational tools can be used to design novel self-healing or biodegradable polymers, as described in section 7.2, by predicting the mechanical and degradation properties of materials incorporating this disulfide crosslinker.
The table below summarizes some of the computed properties of Disulfide, bis(2-chloroethyl) available from public databases. nih.govguidechem.comnist.gov
Multi-omics Approaches for Comprehensive Mechanistic Understanding
While single-omics studies provide valuable information about one layer of biology, a multi-omics approach integrates data from two or more omics levels to create a more comprehensive and systems-level understanding of a biological process. nih.govnih.gov This integrative analysis can reveal complex interactions and causal relationships that would be missed by studying each omics layer in isolation. mdpi.com
A powerful future research direction would be to apply a multi-omics strategy to fully elucidate the mechanism of action of Disulfide, bis(2-chloroethyl). Such a study might involve treating a relevant cell line (e.g., human keratinocytes or a cancer cell line) with the compound and then performing a time-course analysis using multiple omics platforms.
A Proposed Multi-Omics Study Outline:
Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in response to the compound, revealing the initial signaling and stress response pathways.
Proteomics (Mass Spectrometry): To measure changes in global protein expression and post-translational modifications (like phosphorylation), showing how the initial genetic response is translated into functional changes. mdpi.com
Metabolomics (Mass Spectrometry/NMR): To quantify changes in small molecule metabolites, indicating how the compound alters the cell's metabolic state and energy production.
By integrating these three datasets, researchers could, for example, correlate the upregulation of a specific gene (transcriptomics) with an increase in its corresponding protein (proteomics) and a subsequent change in a metabolic pathway that the protein regulates (metabolomics). This provides a complete, mechanistic narrative of the compound's biological effects, which is critical for understanding its toxicity and for harnessing its properties for therapeutic benefit.
| Omics Layer | Question Addressed | Example Finding |
| Transcriptomics | Which genes are activated or silenced? | Upregulation of DNA repair genes. |
| Proteomics | How do protein levels and modifications change? | Increased phosphorylation of stress-activated kinases. dtic.mil |
| Metabolomics | How is cellular metabolism altered? | Depletion of glutathione and disruption of glycolysis. nih.gov |
| Multi-Omics Integration | How do these changes connect to create a biological outcome? | A comprehensive model linking DNA alkylation to gene activation, protein signaling, and metabolic collapse. |
Q & A
What experimental models are most suitable for evaluating the toxicokinetics of bis(2-chloroethyl) disulfide in inhalation exposure studies?
Basic Research Question
The respiratory tract is identified as the primary target for bis(2-chloroethyl) disulfide toxicity via inhalation, with animal studies (e.g., rodents) providing the most reliable data due to a lack of human exposure studies . Experimental designs should prioritize:
- Species Selection : Laboratory mammals (rats, mice) due to comparable respiratory physiology to humans.
- Dose-Response Metrics : Use of lowest-observed-adverse-effect levels (LOAELs) to establish thresholds for systemic effects (e.g., respiratory, hepatic, renal).
- Exposure Protocols : Controlled inhalation chambers with monitoring for aerosolized or vaporized compounds.
Methodological Note : Include histopathological analysis of lung tissue and bronchoalveolar lavage fluid to assess inflammation and cellular damage .
How can researchers resolve contradictions in reported carcinogenic mechanisms of bis(2-chloroethyl) disulfide across studies?
Advanced Research Question
Discrepancies may arise from variations in:
- Exposure Routes : Dermal vs. inhalation studies show differing metabolic activation pathways.
- Isomer Composition : Contamination with trisulfide or tetrasulfide derivatives (common in synthesis byproducts) may confound results .
Methodological Recommendations : - Purity Verification : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm compound identity .
- Mechanistic Studies : Employ in vitro models (e.g., human bronchial epithelial cells) with isotopic labeling (e.g., ¹⁴C or ¹³C analogs) to track DNA alkylation and adduct formation .
What analytical techniques are optimal for quantifying bis(2-chloroethyl) disulfide in environmental samples?
Basic Research Question
Environmental monitoring requires sensitivity to detect trace levels (ppb) in soil, water, and air:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Preferred for volatile sulfur compounds; use electron-capture detection (ECD) for enhanced sensitivity to chlorinated derivatives .
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Suitable for polar degradation products (e.g., thiodiglycol).
Data Reference : National Priorities List (NPL) sites report bis(2-chloroethyl) disulfide levels up to 0.643 ppm in contaminated soils .
How can synthesis protocols for bis(2-chloroethyl) disulfide be optimized to minimize polysulfide byproducts?
Advanced Research Question
Polysulfides (e.g., trisulfide, pentasulfide) form due to excess sulfur or uncontrolled reaction kinetics. Key strategies include:
- Temperature Control : Maintain <40°C during ethylene addition to limit sulfur chain elongation .
- Purification Methods : Sequential vacuum distillation (50–60°C at 1–2 mmHg) to isolate disulfide (boiling point ~220°C) from higher polysulfides .
- Solvent Extraction : Use hexane or dichloromethane to partition nonpolar byproducts .
What regulatory frameworks govern the use of bis(2-chloroethyl) disulfide in academic research?
Basic Research Question
Compliance requirements include:
- Rotterdam Convention : Mandates prior informed consent (PIC) for international transfers due to carcinogenicity classification .
- Export Controls : Shipments exceeding 150 mg of derivatives (e.g., HN2 salts) require licensing under chemical weapons non-proliferation treaties .
Documentation : Maintain records of synthesis quantities, disposal methods, and institutional safety approvals .
What methodologies are recommended for assessing the environmental persistence of bis(2-chloroethyl) disulfide?
Advanced Research Question
Persistence studies should integrate:
- Hydrolysis Kinetics : Monitor degradation in aqueous buffers (pH 4–9) at 25°C; half-life ranges from hours (alkaline conditions) to weeks (neutral) .
- Soil Microcosms : Analyze microbial degradation pathways using ¹³C-labeled compounds and metagenomic profiling .
- Atmospheric Modeling : Track volatilization rates using gas-phase diffusion models calibrated with NIST thermodynamic data (ΔHvap = 57.3 kJ/mol) .
How do structural isomers of bis(2-chloroethyl) disulfide influence its reactivity and toxicity?
Advanced Research Question
Isomers (e.g., 2-chloroethyl 4-chlorobutyl sulfide) exhibit distinct reactivity:
- Electrophilicity : Chlorine positioning affects alkylation potential; in silico QSAR models predict higher toxicity for asymmetrical isomers .
- Metabolic Pathways : Cytochrome P450 isoforms (e.g., CYP2E1) show stereoselective oxidation, generating reactive sulfonium ions .
Experimental Design : Compare cytotoxicity profiles of synthesized isomers in hepatocyte and lymphocyte assays .
What safety protocols are critical when handling bis(2-chloroethyl) disulfide in laboratory settings?
Basic Research Question
Mandatory precautions include:
- Personal Protective Equipment (PPE) : Butyl rubber gloves, NIOSH-approved respirators, and chemical-resistant aprons .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity for synthesis and aliquot preparation.
- Waste Disposal : Neutralize residues with 10% sodium hydroxide and store in labeled containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
